Amodiaquine dihydrochloride dihydrate

Description

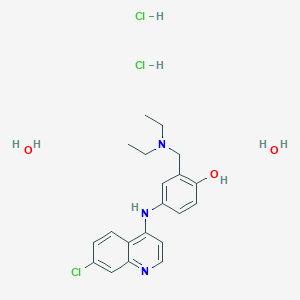

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

6398-98-7 |

|---|---|

Formule moléculaire |

C20H25Cl2N3O2 |

Poids moléculaire |

410.3 g/mol |

Nom IUPAC |

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrate;hydrochloride |

InChI |

InChI=1S/C20H22ClN3O.ClH.H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H;1H2 |

Clé InChI |

AOFIMJMWPZOPAJ-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.Cl |

Autres numéros CAS |

6398-98-7 69-44-3 |

Pictogrammes |

Irritant |

Synonymes |

Amodiachin Amodiaquin Amodiaquine Amodiaquine Hydrochloride Camoquin Camoquine Flavoquine Hydrochloride, Amodiaquine |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Amodiaquine Dihydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Amodiaquine dihydrochloride dihydrate (ADQ), an active pharmaceutical ingredient (API) with significant antimalarial and anti-inflammatory activity. The data and protocols presented are essential for formulation development, quality control, and further research into its therapeutic applications.

Chemical Identity and Structure

Amodiaquine is a 4-aminoquinoline derivative, structurally similar to chloroquine. The dihydrochloride dihydrate is the common salt form used in pharmaceutical preparations.

| Identifier | Value |

| Chemical Name | 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride dihydrate[1] |

| Molecular Formula | C₂₀H₂₂ClN₃O·2HCl·2H₂O |

| Empirical Formula | C₂₀H₂₈Cl₃N₃O₃[2][3][4][5][6] |

| Molecular Weight | 464.81 g/mol [5][6][7] |

| CAS Number | 6398-98-7[5][6][7][8][9] |

Physicochemical Properties

The physicochemical characteristics of an API are critical as they influence its bioavailability, stability, and formulation design.

The following tables summarize the key quantitative properties of ADQ.

Table 1: General Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow, crystalline powder.[10][11] Also described as white to yellow to orange solid/powder.[9][12] | [9][10][11][12] |

| Melting Point | Decomposes at 150-160 °C.[10] (Note: A melting point of 158 °C has also been reported).[1] | [1][10] |

| pKa (Strongest Acidic) | 9.03 - 9.1 | [5][8] |

| pKa (Strongest Basic) | 10.04 - 10.17 | [5][8] |

| UV Maximum (λmax) | 342-343 nm (in Methanol).[10][12][13] | [10][12][13] |

| Hygroscopicity | Hygroscopic.[9][12] | [9][12] |

Table 2: Solubility Profile

| Solvent | Solubility | Conditions | Source(s) |

| Water | 92 mg/mL (197.93 mM) | 25°C | [7] |

| 29 mg/mL | - | [14] | |

| DMSO | 92 mg/mL (197.93 mM) | Fresh DMSO recommended. | [7][14] |

| Ethanol | Insoluble | - | [7][14] |

| Methanol | Soluble | - | [9][12] |

| Benzene, Ether | Very faintly soluble.[11] | - | [11] |

Note: Discrepancies in reported solubility values may arise from variations in experimental conditions, such as temperature, pH, and the use of sonication.

Table 3: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Cell Length a | 7.83868 Å |

| Cell Length b | 26.9917 Å |

| Cell Length c | 10.80804 Å |

| Cell Angle β | 92.9632 ° |

Data obtained from laboratory X-ray powder diffraction data.[2][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. The following protocols are standard for the characterization of ADQ.

This method is adapted from the USP procedure for purity and assay determination of amodiaquine.[16]

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent).

-

Mobile Phase: Isocratic mixture of 78% Eluent A and 22% Eluent B.[16]

-

Eluent A: Potassium phosphate buffer.

-

Eluent B: Methanol (MeOH).

-

-

Flow Rate: 1.2 mL/min.[16]

-

Detection: UV at 342 nm.[1]

-

Sample Preparation: Dissolve approximately 15 mg of ADQ in 100 mL of water.[16]

-

Analysis: Inject the sample. The retention time is typically between 5 and 6 minutes.[16] Purity is determined by comparing the peak area of the main peak to that of any impurity peaks.

Used for identification and quantification, this method determines the wavelength of maximum absorbance (λmax).

-

Instrument: A calibrated UV-Visible spectrophotometer.

-

Solvent: Methanol.[13]

-

Procedure:

-

Prepare a standard stock solution by accurately weighing and dissolving ~10 mg of ADQ in a 100 mL volumetric flask with methanol.[13]

-

Create a series of dilutions (e.g., 10-70 µg/mL) from the stock solution.[13]

-

Scan the solutions across the UV spectrum (e.g., 200-400 nm) against a methanol blank to determine the λmax.

-

For quantification, measure the absorbance of the sample at λmax (342-343 nm) and calculate the concentration using a standard calibration curve.[13]

-

This is the standard pharmacopeial method for determining the water content in a hydrated salt.

-

Instrument: Karl Fischer titrator (coulometric or volumetric).

-

Sample: Use approximately 0.8 g of the substance, accurately weighed.[17]

-

Procedure: The instrument automatically titrates the sample with Karl Fischer reagent. The endpoint is detected, and the water content is calculated. For the dihydrate form, the theoretical water content is approximately 7.75%.

A method for assessing related substances and confirming identity.[17]

-

Stationary Phase: Silica gel R2 plate.[17]

-

Mobile Phase: A mixture of 9 volumes of chloroform (saturated with ammonia) and 1 volume of dehydrated ethanol.[17]

-

Sample Preparation: Dissolve 150 mg of ADQ in 10 mL of chloroform saturated with ammonia.[17]

-

Procedure: Apply spots of the sample and a reference standard to the plate. Develop the plate in the mobile phase until the solvent front has moved a sufficient distance. Dry the plate and visualize the spots under UV light (254 nm).[17] The principal spot from the sample should correspond in position and intensity to the standard.[17]

Mechanism of Action & Signaling Pathways

Amodiaquine exhibits a multi-faceted mechanism of action, making it a subject of interest beyond its primary use as an antimalarial.

The primary antimalarial activity of ADQ targets the detoxification pathway of heme within the Plasmodium parasite.[8][18] When the parasite digests hemoglobin in the host's red blood cells, it releases toxic free heme.[18] The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[18] Amodiaquine accumulates in the parasite's acidic food vacuole, where it binds to free heme and inhibits the enzyme heme polymerase.[8][10][19] This leads to an accumulation of the toxic heme-drug complex, which disrupts membrane function and causes parasite death.[8][10][18]

Amodiaquine also functions as a host-oriented agent against various viruses and toxins.[20] Many pathogens exploit the host cell's endosomal pathway for entry, a process that often requires the activity of host proteases like Cathepsin B for endosome-lysosome fusion and cytoplasmic entry.[20] Amodiaquine and its primary metabolite, desethylamodiaquine, inhibit host Cathepsin B.[20][21] This action prevents pathogens that rely on this pathway from successfully entering the host cell cytoplasm and replicating.[20]

Recent research has uncovered a novel activity of amodiaquine in oncology. It inhibits the transcription of ribosomal RNA (rRNA), a critical step in ribosome production, which is often upregulated in rapidly proliferating cancer cells.[22] ADQ triggers the degradation of RNA polymerase I (Pol I), the enzyme responsible for rRNA transcription.[22] This shutdown of ribosome biogenesis induces cellular stress, leading to the stabilization of the tumor suppressor protein p53 via the RPL5/RPL11 pathway.[22] This p53 activation can ultimately trigger cell cycle arrest or apoptosis in cancer cells.

References

- 1. fip.org [fip.org]

- 2. Amodiaquinium dihydrochloride dihydrate | C20H28Cl3N3O3 | CID 517313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Amodiaquine Hydrochloride | C20H28Cl3N3O3 | CID 64646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. molcan.com [molcan.com]

- 7. selleckchem.com [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Amodiaquin dihydrochloride dihydrate | 6398-98-7 [m.chemicalbook.com]

- 10. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 12. Amodiaquin dihydrochloride dihydrate CAS#: 6398-98-7 [m.chemicalbook.com]

- 13. emergentresearch.org [emergentresearch.org]

- 14. selleckchem.com [selleckchem.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cdn.who.int [cdn.who.int]

- 18. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The antimalarial drug amodiaquine stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Amodiaquine Dihydrochloride Dihydrate

This technical guide provides a comprehensive overview of the synthesis pathway for amodiaquine dihydrochloride dihydrate, an essential antimalarial medication. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the preparation of the intermediate 4,7-dichloroquinoline and its subsequent reaction to form the final amodiaquine product. A robust and scalable process involves a three-step synthetic route for amodiaquine itself, which includes a Mannich reaction, a substitution reaction with 4,7-dichloroquinoline, and a final rehydration step.[1][2][3][4]

The overall process is efficient, with high yields reported for the key steps. For instance, the synthesis of the intermediate 4-acetamido-2-(diethylaminomethyl)phenol, 4,7-dichloroquinoline, and this compound have been achieved with yields of 92%, 89%, and 90%, respectively.[1][3]

Synthesis of the Key Intermediate: 4,7-Dichloroquinoline

A cost-effective and competitive process for the production of 4,7-dichloroquinoline (4,7-DCQ) is crucial for the overall economic viability of amodiaquine synthesis.[1] A common and effective method starts from meta-chloroaniline.[1][5][6]

Experimental Protocol for 4,7-Dichloroquinoline Synthesis

The synthesis of 4,7-dichloroquinoline from m-chloroaniline can be achieved through a multi-step process involving the formation of an acrylate intermediate, thermal cyclization, saponification, decarboxylation, and chlorination.[1][6][7]

Step 1: Synthesis of Acrylate Intermediate

-

A mixture of m-chloroaniline and diethyl ethoxymethylenemalonate is heated.[7][8]

-

The reaction mixture is heated on a steam bath for 1 hour, allowing the evolved ethanol to escape.[7]

Step 2: Thermal Cyclization to Quinoline Ester

-

The crude acrylate intermediate is added to vigorously boiling Dowtherm A and heated for 1 hour.[7] This results in the crystallization of the cyclization product.[7]

-

The mixture is cooled, filtered, and washed to remove impurities.[7]

Step 3: Saponification

-

The air-dried filter cake is mixed with 10% aqueous sodium hydroxide and refluxed until the solid ester dissolves (approximately 1 hour).[7]

-

The solution is then cooled and separated from any oil that may be present.[7]

Step 4: Acidification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

The aqueous solution is acidified with concentrated hydrochloric acid or 10% sulfuric acid.[7]

-

The resulting precipitate of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration and washed with water.[7]

Step 5: Decarboxylation and Chlorination to 4,7-Dichloroquinoline

-

The dried acid is suspended in Dowtherm A and boiled for 1 hour under a stream of nitrogen to remove water.[7][9]

-

The solution is cooled, and phosphorus oxychloride is added.[7][9]

-

The temperature is raised to 135–140°C and stirred for 1 hour.[7][9]

-

After cooling, the reaction mixture is poured into a separatory funnel and washed with hydrochloric acid.[7][9]

-

The combined acid extracts are cooled and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.[7][9]

-

The solid product is collected, washed with water, and dried.[7][9] Recrystallization can be performed for further purification.[9]

Quantitative Data for 4,7-Dichloroquinoline Synthesis

| Parameter | Value | Reference |

| Overall Yield | 75 - 89% | [1][3] |

| Purity | > 97% | [1] |

| m-chloroaniline | 127.5 g (1.0 mole) | [7] |

| Ethyl ethoxymethylenemalonate | 233 g (1.1 moles) | [7] |

| Phosphorus oxychloride | 90 ml (0.98 mole) | [7][9] |

| Final Product Weight (from 1 mole starting material) | 130–145 g (66–73%) | [9] |

| Melting Point | 80–82 °C (crude), 84–85 °C (recrystallized) | [9] |

Synthesis of this compound

The final stage of the synthesis involves the reaction of 4,7-dichloroquinoline with a substituted aminophenol intermediate, followed by conversion to the dihydrochloride dihydrate salt.

Synthesis of the Mannich Base Intermediate

A key intermediate in the synthesis of amodiaquine is 4-acetamido-2-(diethylaminomethyl)phenol, which is prepared via a Mannich reaction.[1][6]

Experimental Protocol:

-

4-Acetamidophenol is subjected to a Mannich reaction with diethylamine and paraformaldehyde in a suitable solvent.[1][6]

Final Synthesis of this compound

Two primary routes for the final synthesis have been described: a traditional multi-step process and a more recent "one-pot" synthesis.

This process involves the hydrolysis of the Mannich base followed by a substitution reaction with 4,7-dichloroquinoline.[1][6]

Experimental Protocol:

-

Hydrolysis: The Mannich base (4-acetamido-2-(diethylaminomethyl)phenol) is hydrolyzed using hydrochloric acid (e.g., 32% commercial grade HCl) at elevated temperatures (e.g., 85°C) for several hours to produce the corresponding amine.[1]

-

Substitution: After adjusting the pH to 4, 4,7-dichloroquinoline is added to the reaction mixture in situ.[1] The mixture is then refluxed.[6]

-

Work-up and Purification: The crude amodiaquine is collected by filtration, washed, and then recrystallized from a solvent such as an ethanol/HCl mixture.[6]

-

Rehydration: The purified product is rehydrated by refluxing in water followed by precipitation under cool conditions to obtain this compound.[1]

A more streamlined "one-pot" synthesis has been developed to reduce steps, waste, and cost.[10] This method combines the substitution and Mannich-type reactions in a single vessel without isolating intermediates.[10]

Experimental Protocol:

-

Step 1 (Substitution): A mixture of 4-aminophenol and 4,7-dichloroquinoline is heated in acetic acid (e.g., at 110°C for about one hour).[11]

-

Step 2 (Aminomethylation): The mixture is cooled (e.g., to 20°C), and formaldehyde and diethylamine are sequentially added.[11] The reaction mixture is then heated (e.g., at 50°C for four hours).[11]

-

Step 3 (Salt Formation and Precipitation): The mixture is cooled, and aqueous hydrochloric acid is added to precipitate the this compound product as yellow crystals.[11] The product is then collected by filtration and dried.[11]

Quantitative Data for this compound Synthesis

| Parameter | Value (Traditional Method) | Value ("One-Pot" Method) | Reference |

| Overall Yield | 90% | 92% | [1][11] |

| Purity | USP Quality | > 99% (by HPLC) | [1][11] |

| 4,7-dichloroquinoline | 336 g (1.696 mol) | 19.8 g (0.10 mol) | [6][11] |

| 4-aminophenol | - | 11.4 g (0.104 mol) | [11] |

| Formaldehyde (32% aq. solution) | - | 14.06 g (0.150 mol) | [11] |

| Diethylamine | - | 10.95 g (0.150 mol) | [11] |

| Final Product Weight | - | 42.7 g | [11] |

Process Visualizations

The following diagrams illustrate the key synthesis pathways described in this guide.

Caption: Synthesis pathway for 4,7-Dichloroquinoline.

Caption: Comparative pathways for Amodiaquine synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 6. Process Development for the Manufacture of the Antimalarial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof - Google Patents [patents.google.com]

- 11. Amodiaquine synthesis - chemicalbook [chemicalbook.com]

The Discovery and History of Amodiaquine: A Technical Guide for Antimalarial Drug Development

Foreword: This technical guide provides an in-depth exploration of the discovery, history, and scientific development of amodiaquine, a significant 4-aminoquinoline compound in the global fight against malaria. Designed for researchers, scientists, and drug development professionals, this document details the drug's mechanism of action, synthesis, preclinical and clinical evaluation, and the evolution of parasitic resistance. Quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Visualizations of critical pathways and workflows are provided to facilitate a comprehensive understanding of amodiaquine's role in antimalarial therapy.

Introduction and Historical Overview

Amodiaquine, a 4-aminoquinoline derivative structurally similar to chloroquine, was first synthesized in 1948.[1] It has been a cornerstone of antimalarial treatment for over seven decades, initially used for both prophylaxis and treatment of Plasmodium falciparum malaria, particularly in Africa.[2] In 1977, the World Health Organization (WHO) added amodiaquine to its Model List of Essential Medicines.[3] Although its use as a monotherapy for prophylaxis was later curtailed due to rare but serious adverse effects like agranulocytosis and hepatotoxicity, it has seen a resurgence as a vital partner drug in artemisinin-based combination therapies (ACTs).[4] The combination of artesunate and amodiaquine (AS-AQ) is now a widely recommended first-line treatment for uncomplicated falciparum malaria in many malaria-endemic regions.[5][6]

Mechanism of Action

The primary antimalarial activity of amodiaquine, like other 4-aminoquinolines, is attributed to its interference with the parasite's heme detoxification process within the digestive vacuole.[7][8] Plasmodium parasites digest host hemoglobin to obtain essential amino acids, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin.[7] Amodiaquine is believed to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, likely by forming a complex with heme that prevents its incorporation into the growing hemozoin crystal.[8] This leads to an accumulation of toxic free heme, which damages parasite membranes and other cellular components, ultimately leading to parasite death.[7][8] Additionally, some evidence suggests that amodiaquine may also exert its antimalarial effect by intercalating into the parasite's DNA and RNA, thereby disrupting nucleic acid synthesis and replication.[7]

Figure 1: Amodiaquine's mechanism of action targeting heme detoxification.

Chemical Synthesis

Amodiaquine is synthesized through a multi-step chemical process. A common and robust method involves a Mannich reaction followed by a substitution reaction.[1][9] More recent developments have focused on "green chemistry" approaches to improve efficiency and reduce environmental impact.

Experimental Protocol: Amodiaquine Synthesis

This protocol describes a common laboratory-scale synthesis of amodiaquine dihydrochloride dihydrate.

Step 1: Mannich Reaction

-

To a mixture of 4-aminophenol and 4,7-dichloroquinoline, add acetic acid with stirring at room temperature.

-

Heat the resulting mixture with stirring at 110°C for approximately one hour.

-

Cool the mixture to 20°C.

-

Sequentially add an aqueous solution of formaldehyde and diethylamine to the same reaction vessel.

-

Heat the reaction mixture at 50°C for four hours.

Step 2: Precipitation and Isolation

-

Cool the mixture in an ice-water bath.

-

Add a 37% aqueous hydrochloric acid solution at a rate that maintains the internal temperature below 40°C.

-

Continue stirring for an additional two hours to complete the precipitation of the product as yellow crystals.

-

Collect the precipitated crystals by filtration.

-

Dry the crystals at room temperature to a constant weight to obtain this compound.

Figure 2: Workflow for the chemical synthesis of amodiaquine.

Preclinical Evaluation: In Vitro and In Vivo Efficacy

In Vitro Antiplasmodial Activity

The in vitro efficacy of amodiaquine and its active metabolite, desethylamodiaquine, is typically assessed against various laboratory-adapted strains and clinical isolates of P. falciparum. The 50% inhibitory concentration (IC50) is a key parameter determined in these assays.

Table 1: In Vitro IC50 Values of Amodiaquine and Desethylamodiaquine against P. falciparum

| Drug | P. falciparum Strain/Isolate | IC50 (nM) | Reference |

| Amodiaquine | African Isolates (Senegal) | Mean: 12.0 (95% CI: 10.0–14.0) | [8][10] |

| Amodiaquine | Madagascar Isolates | Median: 12.3 (Mean: 15.3) | [11] |

| Desethylamodiaquine | 3D7 (sensitive) | 25 | [12] |

| Desethylamodiaquine | V1/S (resistant) | 97 | [12] |

| Desethylamodiaquine | Cambodian Isolates | Median: 174.5 | [13] |

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to amodiaquine.

-

Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Prepare serial dilutions of amodiaquine in the culture medium.

-

Assay Plate Preparation: Add the drug dilutions to a 96-well microtiter plate. Also include wells for drug-free controls (positive growth) and uninfected erythrocytes (negative control).

-

Inoculation: Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in Animal Models

The 4-day suppressive test in mice infected with Plasmodium berghei is a standard preclinical model to evaluate the in vivo antimalarial activity of compounds like amodiaquine.

Experimental Protocol: 4-Day Suppressive Test

-

Animal Model: Use Swiss albino mice.

-

Infection: Inoculate mice intraperitoneally with P. berghei-parasitized red blood cells.

-

Treatment: Administer the test compound (amodiaquine) orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection. Include a negative control group (vehicle) and a positive control group (e.g., chloroquine).

-

Parasitemia Determination: On day 5, prepare thin blood smears from the tail of each mouse and stain with Giemsa. Determine the percentage of parasitized red blood cells by microscopic examination.

-

Calculation of Suppression: Calculate the percentage of parasitemia suppression for each dose level compared to the negative control group.

-

ED50 Determination: The effective dose that suppresses parasitemia by 50% (ED50) can be determined from the dose-response curve.

Clinical Development and Efficacy

Clinical trials have been instrumental in defining the therapeutic role of amodiaquine, both as a monotherapy and in combination.

Table 2: Summary of Clinical Efficacy Data for Amodiaquine-Containing Regimens

| Regimen | Country/Region | Population | Day 28 PCR-Corrected Cure Rate (%) | Reference |

| Amodiaquine | Kenya | Children | 82 (by Kaplan-Meier analysis) | [12] |

| Artesunate-Amodiaquine | India | 6 months - 60 years | 97.5 | [3] |

| Artesunate-Amodiaquine | Western Kenya | Children | 68.9 (uncorrected) | [5] |

| Artesunate-Amodiaquine | South Kivu, DRC | Children | 95 | [14] |

| Artesunate-Amodiaquine | Cambodia | Adults & Children | 81.0 | [2][13] |

Parasite and Fever Clearance:

-

In a study in Western Kenya, with artesunate-amodiaquine treatment, 84.6% of children had cleared parasitemia by day 2, and the mean parasite clearance time was 1.9 days.[5]

-

Fever clearance is typically rapid with artesunate-amodiaquine combination therapy.

Emergence and Mechanisms of Resistance

The widespread use of amodiaquine has inevitably led to the selection of resistant P. falciparum strains. Resistance is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene and, to a lesser extent, the P. falciparum multidrug resistance 1 (pfmdr1) gene. Specific haplotypes in these genes are correlated with reduced susceptibility to amodiaquine. The monitoring of these molecular markers is crucial for tracking the spread of resistance and informing treatment policies.

Conclusion

Amodiaquine has a long and storied history as an antimalarial agent. From its initial development as a standalone therapy to its current critical role as a partner drug in ACTs, it remains an indispensable tool in the global effort to control and eliminate malaria. A thorough understanding of its mechanism of action, chemical properties, and the dynamics of resistance is essential for its continued effective use and for the development of future antimalarial therapies. This technical guide provides a comprehensive overview to support these ongoing research and development efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Artesunate-amodiaquine fixed dose combination for the treatment of Plasmodium falciparum malaria in India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In-vivo efficacy of amodiaquine-artesunate in children with uncomplicated Plasmodium falciparum malaria in western Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Artemether-lumefantrine-amodiaquine or artesunate-amodiaquine combined with single low-dose primaquine to reduce Plasmodium falciparum malaria transmission in Ouélessébougou, Mali: a five-arm, phase 2, single-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Process Development for the Manufacture of the Antimalarial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro activity of pyronaridine and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro sensitivity of Plasmodium falciparum to amodiaquine compared with other major antimalarials in Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Clinical and In Vitro Resistance of Plasmodium falciparum to Artesunate-Amodiaquine in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo efficacy of artesunate–amodiaquine and artemether–lumefantrine for the treatment of uncomplicated falciparum malaria: an open-randomized, non-inferiority clinical trial in South Kivu, Democratic Republic of Congo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amodiaquine Dihydrochloride Dihydrate

CAS Number: 6398-98-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amodiaquine dihydrochloride dihydrate, a significant molecule in medicinal chemistry. This document consolidates critical data on its physicochemical properties, mechanisms of action, synthesis, formulation, pharmacokinetics, and analytical methodologies.

Physicochemical Properties

This compound is a yellow crystalline powder.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6398-98-7 | [2] |

| Molecular Formula | C₂₀H₂₂ClN₃O·2HCl·2H₂O | [2] |

| Molecular Weight | 464.81 g/mol | [2] |

| Appearance | White to Yellow to Orange powder to crystal | [3] |

| Melting Point | 208 °C (decomposes) | [2] |

| Solubility | Water: 20 mg/mL, 92 mg/mL | [3][4] |

| Methanol: Soluble | [2] | |

| Ethanol: Insoluble | [3] | |

| DMSO: 90 mg/mL, 100 mg/mL | [4][5] | |

| pKa (Strongest Acidic) | 9.1 | [6] |

| pKa (Strongest Basic) | 10.17 | [6] |

| Maximum Absorption Wavelength (λmax) | 342 nm (in Methanol) | [2][7] |

| Stability | Hygroscopic | [7] |

Mechanism of Action

Amodiaquine exhibits a multifaceted mechanism of action, making it a subject of extensive research beyond its primary antimalarial application.

Antimalarial Activity

The principal antimalarial action of amodiaquine, similar to other 4-aminoquinolines, involves the disruption of heme detoxification in the malaria parasite.[6][8] After the parasite digests hemoglobin in the host's red blood cells, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Amodiaquine and its active metabolite, desethylamodiaquine, are thought to inhibit this polymerization process.[6] The accumulation of free heme is toxic to the parasite, leading to its death.[6]

Diagram: Antimalarial Mechanism of Amodiaquine

Caption: Inhibition of heme polymerization by amodiaquine in the malaria parasite.

Histamine N-Methyltransferase (HNMT) Inhibition

Amodiaquine is a potent, non-competitive inhibitor of histamine N-methyltransferase (HNMT), an enzyme responsible for the metabolic inactivation of histamine.[9][10] This inhibition can lead to an increase in histamine levels, which may contribute to some of its pharmacological and toxicological effects.

Nurr1 Agonism

Amodiaquine has been identified as an agonist of the orphan nuclear receptor Nurr1 (also known as NR4A2).[4][11] Nurr1 is crucial for the development and maintenance of dopaminergic neurons. By binding to the ligand-binding domain of Nurr1, amodiaquine can stimulate its transcriptional activity, suggesting a potential for neuroprotective effects.[3][5] This activation has been shown to proceed via the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3]

Diagram: Amodiaquine as a Nurr1 Agonist

Caption: Amodiaquine-mediated activation of the Nurr1 signaling pathway.

Ribosome Biogenesis Stress

Recent studies have revealed that amodiaquine can inhibit ribosomal RNA (rRNA) transcription, a critical step in ribosome biogenesis.[1] This action is independent of its autophagy-inhibitory activity and leads to the stabilization of p53, a key tumor suppressor protein.[1] This suggests a potential for repurposing amodiaquine in cancer therapy.

Synthesis

A robust and scalable synthesis for this compound has been reported, typically involving a three-step process.[12][13]

Diagram: Synthetic Workflow for this compound

Caption: Overview of the synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported robust synthesis.[12]

Step 1: Mannich Reaction

-

To a suitable reaction vessel, add 4-acetamidophenol, diethylamine, and paraformaldehyde in an appropriate solvent (e.g., isopropanol).

-

Heat the mixture and reflux for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and isolate the Mannich base intermediate, 4-acetamido-2-(diethylaminomethyl)phenol, by filtration.

-

Wash the isolated solid with a cold solvent and dry under vacuum.

Step 2: Hydrolysis and Substitution

-

Suspend the Mannich base intermediate in hydrochloric acid.

-

Heat the mixture to induce hydrolysis of the amide group, forming the corresponding amine intermediate.

-

Adjust the pH of the solution to approximately 4.

-

Add 4,7-dichloroquinoline to the reaction mixture.

-

Continue heating until the substitution reaction is complete.

-

Cool the mixture to allow the crude amodiaquine product to precipitate.

-

Isolate the crude product by filtration.

Step 3: Purification and Rehydration

-

Recrystallize the crude amodiaquine from a suitable solvent, such as ethanol, to purify it.

-

To obtain the dihydrate form, reflux the purified amodiaquine in water.

-

Cool the aqueous solution to precipitate the final product, this compound.

-

Isolate the pure product by filtration, wash with cold water, and dry under appropriate conditions.

Pharmaceutical Formulations and Dosage

Amodiaquine is primarily formulated as oral tablets.[7] It is often used in combination with other antimalarial drugs, most notably artesunate, to improve efficacy and reduce the development of resistance.[9][14]

Table of Common Formulations and Dosages:

| Formulation | Strength | Typical Adult Dosage | Indication | Reference(s) |

| Amodiaquine hydrochloride tablets | 200 mg (equivalent to 153 mg amodiaquine base) | 10 mg base/kg once daily for 3 days | Uncomplicated malaria | [9] |

| Co-formulated tablets (Artesunate/Amodiaquine) | 25 mg/67.5 mg, 50 mg/135 mg, 100 mg/270 mg | Weight-based, once daily for 3 days | Uncomplicated falciparum malaria | [14] |

Pharmacokinetics and Metabolism (ADME)

-

Absorption: Amodiaquine is rapidly absorbed from the gastrointestinal tract following oral administration.[4][15]

-

Distribution: Amodiaquine and its primary metabolite are highly bound to plasma proteins (over 90%).[4]

-

Metabolism: It undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its main active metabolite, N-desethylamodiaquine (DEAQ).[4][16] The parent drug has a short elimination half-life (around 5 hours), while DEAQ has a much longer half-life (6-18 days).[15] DEAQ is largely responsible for the antimalarial activity of the drug.[4]

-

Excretion: The routes of excretion have not been fully elucidated, but a small percentage of the dose is recovered in the urine.[17]

Analytical Methodologies

The quantification of amodiaquine and its active metabolite, desethylamodiaquine, in biological matrices is crucial for pharmacokinetic and clinical studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Protocol: HPLC-UV Quantification in Plasma

This protocol is a representative example of an HPLC method for the analysis of amodiaquine and desethylamodiaquine in plasma.[18]

1. Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add an internal standard solution. b. Precipitate proteins by adding acetonitrile and vortexing. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube. e. Perform a liquid-liquid extraction by adding diethyl ether and vortexing. f. Centrifuge to separate the layers. g. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.

- Column: Agilent Zorbax C18 or equivalent.

- Mobile Phase: A mixture of distilled water and methanol (e.g., 80:20 v/v) with 2% (v/v) triethylamine, adjusted to an acidic pH (e.g., 2.2).

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength appropriate for amodiaquine and its metabolite (e.g., 342 nm).

- Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

In Vitro Biological Assays

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.[19]

1. Parasite Culture: a. Maintain a continuous culture of P. falciparum (chloroquine-sensitive or -resistant strains) in human red blood cells (O+) in RPMI 1640 medium supplemented with appropriate serum and antibiotics. b. Incubate the culture at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).

2. Assay Procedure: a. Prepare a serial dilution of this compound in the culture medium. b. In a 96-well microtiter plate, add the drug dilutions in duplicate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control. c. Add the parasite culture (synchronized to the ring stage) to each well. d. Incubate the plate for 72 hours under the same conditions as the parasite culture. e. After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA. f. Measure the fluorescence using a microplate reader. g. Calculate the IC₅₀ value by non-linear regression analysis of the fluorescence intensity versus the drug concentration.

Experimental Protocol: Histamine N-Methyltransferase (HMT) Inhibition Assay

This is a general protocol for assessing the inhibitory activity of amodiaquine on HMT.[20]

1. Reagents and Materials: a. Recombinant human HNMT enzyme. b. Histamine substrate. c. S-adenosyl-L-methionine (SAM) as the methyl donor. d. A suitable buffer system. e. A detection system to measure the product of the reaction (e.g., methylated histamine) or the consumption of a substrate.

2. Assay Procedure: a. In a microplate, add the HNMT enzyme, buffer, and various concentrations of amodiaquine. b. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding histamine and SAM. d. Incubate at 37°C for a defined period. e. Stop the reaction. f. Quantify the amount of product formed or substrate remaining using a suitable method (e.g., HPLC, radiometric assay, or a coupled enzymatic assay). g. Calculate the percent inhibition for each concentration of amodiaquine and determine the IC₅₀ value.

References

- 1. The antimalarial drug amodiaquine stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The orphan nuclear receptor Nurr1 agonist amodiaquine mediates neuroprotective effects in 6-OHDA Parkinson's disease animal model by enhancing the phosphorylation of P38 mitogen-activated kinase but not PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 7. Amodiaquine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AMODIAQUINE = AQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 10. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Process Development for the Manufacture of the Antimalarial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ARTESUNATE/AMODIAQUINE = AS/AQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 15. Pharmacokinetics and tolerability of artesunate and amodiaquine alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Population Pharmacokinetics of the Antimalarial Amodiaquine: a Pooled Analysis To Optimize Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rwandafda.gov.rw [rwandafda.gov.rw]

- 18. journals.asm.org [journals.asm.org]

- 19. phytopharmajournal.com [phytopharmajournal.com]

- 20. epigentek.com [epigentek.com]

Amodiaquine Dihydrochloride Dihydrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and mechanism of action of amodiaquine dihydrochloride dihydrate, a crucial antimalarial agent. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Physicochemical Properties

This compound is a 4-aminoquinoline derivative. Its chemical structure consists of a 7-chloroquinoline core linked to a 4-aminophenol moiety, which is further substituted with a diethylaminomethyl group. The dihydrochloride dihydrate form indicates the presence of two hydrochloride molecules and two water molecules in the crystal lattice.

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and formulation development.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₂ClN₃O·2HCl·2H₂O | [1][2][3] |

| Molecular Weight | 464.81 g/mol | [1][2][3][4] |

| CAS Number | 6398-98-7 | [2][3][4] |

| Appearance | Light yellow powder/solid | [5] |

| Solubility | Water: 25 mg/mL, 92 mg/mL (197.93 mM) DMSO: 90 mg/mL Ethanol: Insoluble | [1][2] |

| Melting Point | Not explicitly found in search results | |

| pKa (Strongest Acidic) | 9.03 | [6] |

| pKa (Strongest Basic) | 10.04 | [6] |

| logP | 4.83 | [6] |

| UV max (λmax) | 342 nm (in Methanol) | [5] |

Synthesis of this compound

The synthesis of this compound is a well-established process, typically involving a multi-step chemical reaction sequence. A common and robustly described method is a three-step synthetic route.[7][8] This process begins with a Mannich reaction, followed by a substitution reaction with 4,7-dichloroquinoline, and concludes with rehydration to yield the final product.[7][8]

A generalized workflow for the synthesis is depicted in the following diagram:

References

- 1. selleckchem.com [selleckchem.com]

- 2. abmole.com [abmole.com]

- 3. Amodiaquine hydrochloride - Amodiaquin dihydrochloride dihydrate, 4-([7-Chloro-4-quinolinyl]amino)-2-([diethylamino]methyl)phenol [sigmaaldrich.com]

- 4. Amodiaquin dihydrochloride dihydrate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Amodiaquin dihydrochloride dihydrate CAS#: 6398-98-7 [m.chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Amodiaquine: A Potent Inhibitor of Histamine N-Methyltransferase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amodiaquine, a 4-aminoquinoline compound widely known for its use as an antimalarial agent, has been identified as a potent inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in histamine metabolism. This technical guide provides a comprehensive overview of amodiaquine's interaction with HNMT, including its inhibitory kinetics, structural basis of interaction, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of amodiaquine and the potential for its repositioning or the development of novel HNMT inhibitors.

Introduction to Histamine N-Methyltransferase (HNMT)

Histamine is a crucial biogenic amine involved in a wide range of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[1] The biological activity of histamine is terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and Nτ-methylation by histamine N-methyltransferase (HNMT).[2] In the central nervous system, HNMT is the principal enzyme responsible for histamine inactivation.[3] HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine. Given its critical role in histamine homeostasis, HNMT has emerged as a significant therapeutic target for various disorders, including neurodegenerative diseases and allergies.[3][4]

Amodiaquine as an HNMT Inhibitor: Quantitative Analysis

Amodiaquine has been demonstrated to be a potent inhibitor of HNMT.[1] The inhibitory activity of amodiaquine is characterized by its inhibition constant (Ki), which quantifies the concentration of amodiaquine required to produce 50% of the maximal inhibition.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Mode of Inhibition | Reference |

| Amodiaquine | Human HNMT | 18.6 nM | Mixed | Horton et al., 2005 |

Table 1: Quantitative data on the inhibition of Human Histamine N-Methyltransferase by Amodiaquine.

Structural Basis of Amodiaquine Inhibition

The precise mechanism of HNMT inhibition by amodiaquine has been elucidated through X-ray crystallography. The crystal structure of human HNMT in complex with amodiaquine has been solved, revealing that amodiaquine binds within the histamine-binding site of the enzyme.[1] This binding physically obstructs the access of the natural substrate, histamine, to the active site. The interaction is characterized by shape complementarity between the aromatic rings of amodiaquine and the aromatic side chains of amino acid residues within the enzyme's active site, contributing to the tight binding and potent inhibition.[1] Specifically, residues such as Phe9, Tyr15, and Phe19 at the N-terminus of HNMT are crucial for the binding of diverse inhibitors, including amodiaquine.[3]

Experimental Protocols

Radiometric HNMT Inhibition Assay

This protocol outlines a radiometric assay to determine the inhibitory activity of amodiaquine on HNMT, based on the methodology described by Horton et al. (2005).[1]

Materials:

-

Recombinant human HNMT (15 nM)

-

S-adenosyl-L-methionine (AdoMet) (40 µM)

-

[³H]-S-adenosyl-L-methionine (as a tracer)

-

Histamine (at various concentrations: 5, 10, 20, and 40 µM)

-

Amodiaquine (at various concentrations)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Pre-incubation: In a microcentrifuge tube, pre-incubate 15 nM of HNMT with 40 µM of AdoMet and the desired concentration of amodiaquine in the assay buffer.

-

Reaction Initiation: Start the enzymatic reaction by adding histamine at varying concentrations (5, 10, 20, and 40 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a basic solution).

-

Extraction: Extract the radiolabeled product, [³H]-N-methylhistamine, using an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

-

Quantification: Add a portion of the organic phase to a scintillation vial containing a scintillation cocktail.

-

Measurement: Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the slope of each linear fit against the concentration of amodiaquine. The intercept on the x-axis provides an estimate of the Ki value.

In Vivo Evaluation of HNMT Inhibition

Studies in animal models have been conducted to assess the in vivo effects of amodiaquine on HNMT activity and histamine levels.

Experimental Model:

-

Animal Model: Rats[2] or mice.

-

Amodiaquine Administration: Amodiaquine can be administered peripherally (intraperitoneally, i.p.) or centrally (intracerebroventricularly, i.vt.).[2] Doses can range from 60 mg/kg (i.p.) to 100 µg (i.vt.).[2]

-

Tissue Collection: At various time points after administration, animals are euthanized, and tissues of interest (e.g., brain, liver) are collected.

-

HNMT Activity Assay: Tissue homogenates are prepared, and HNMT activity is measured using the radiometric assay described above or a similar method.

-

Histamine Level Measurement: Histamine levels in the tissue homogenates can be quantified using methods such as high-performance liquid chromatography (HPLC) with fluorescence detection.

Visualizations

Histamine Metabolism Pathway and Inhibition by Amodiaquine

References

- 1. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of amodiaquine on histamine level and histamine-methyltransferase activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer’s Disease [mdpi.com]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with Amodiaquine Dihydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amodiaquine dihydrochloride dihydrate in cell culture, including its mechanism of action, effects on various cellular pathways, and detailed protocols for its application in experimental settings.

Amodiaquine, a 4-aminoquinoline derivative, is a well-established antimalarial agent.[1] Recent research has unveiled its potential for repositioning as an anticancer therapeutic, primarily attributed to its ability to induce autophagic-lysosomal blockade, endoplasmic reticulum (ER) stress, and ribosome biogenesis stress.[2][3][4]

Mechanism of Action

Amodiaquine exerts its effects on mammalian cells through multiple mechanisms:

-

Autophagy Inhibition: As a lysosomotropic agent, Amodiaquine accumulates in lysosomes, raising their pH and inhibiting the fusion of autophagosomes with lysosomes. This blockade of the autophagic flux leads to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[2][5]

-

Ribosome Biogenesis Stress: Amodiaquine has been shown to inhibit rRNA transcription, a critical step in ribosome biogenesis. This leads to the degradation of the RNA polymerase I (Pol I) catalytic subunit, which in turn triggers a p53-dependent stress response.[3]

-

Endoplasmic Reticulum (ER) Stress: The disruption of cellular homeostasis by Amodiaquine can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) or ER stress. This can be observed by the upregulation of ER stress markers.[4][6]

-

p53 Stabilization: The ribosome biogenesis stress induced by Amodiaquine leads to the stabilization of the tumor suppressor protein p53, independent of its autophagy-inhibitory activity.[1][7] This can contribute to cell cycle arrest and apoptosis.

-

Oxidative Stress: In some cellular contexts, Amodiaquine has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[8]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Amodiaquine in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the effective concentration range for specific experimental setups.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.23 ± 1.16 | [9] |

| MDA-MB-453 | Breast Cancer | 6.48 ± 1.12 | [9] |

| 4T1 | Murine Breast Cancer | 10.50 ± 1.17 | [9] |

| A375 | Malignant Melanoma | Effective at 1-20 µM | [10] |

| MCF-7 | Breast Cancer | 11.5 ± 6.5 | [11] |

| BT-549 | Triple-Negative Breast Cancer | 24.0 ± 2.2 | [11] |

| SK-BR-3 | Breast Cancer | 16.0 ± 3.9 | [11] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 464.81 g/mol .

-

Dissolution: In a sterile microcentrifuge tube, dissolve the weighed this compound in an appropriate volume of DMSO. For example, to make a 10 mM stock solution, dissolve 4.65 mg in 1 mL of DMSO.

-

Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[3]

-

Sterilization: While not always necessary for DMSO stocks, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for Determining IC50 using MTT Assay

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Treatment:

-

Prepare serial dilutions of Amodiaquine from the stock solution in complete medium. A typical concentration range to start with could be 0.1, 1, 5, 10, 25, 50, 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][12]

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10][12]

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the drug concentration (logarithmic scale) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol for Western Blot Analysis of Autophagy Markers (LC3 and p62)

Materials:

-

Cells treated with Amodiaquine and control cells

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom. A higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Visualizations

Caption: General experimental workflow for cell culture treatment with Amodiaquine.

Caption: Signaling pathways affected by Amodiaquine treatment in cells.

References

- 1. The antimalarial drug amodiaquine stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western blot determination of autophagy markers [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. The antimalarial amodiaquine causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation- and chemotherapy-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. The antimalarial drug amodiaquine stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. selleckchem.com [selleckchem.com]

- 12. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

Application Notes and Protocols for Amodiaquine Dihydrochloride Dihydrate in Malaria Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine (AQ), a 4-aminoquinoline compound, is a widely utilized antimalarial agent effective against various Plasmodium species.[1] It shares structural similarities and a comparable mechanism of action with chloroquine, though it has demonstrated efficacy against some chloroquine-resistant parasite strains.[1] Primarily, amodiaquine is rapidly metabolized in the liver to its main active metabolite, N-desethylamodiaquine (DEAQ), which is responsible for most of the antimalarial activity.[2][3] Due to concerns about potential hepatotoxicity and agranulocytosis with long-term use, amodiaquine is now primarily recommended for the treatment of uncomplicated malaria rather than for prophylaxis.[3][4] In preclinical research, amodiaquine dihydrochloride dihydrate is a critical tool for evaluating novel antimalarial therapies and understanding the mechanisms of drug action and resistance in various animal models.

Physicochemical Properties and Formulation

This compound is a yellow crystalline powder. Its solubility in aqueous solutions is a key consideration for in vivo studies.

| Property | Value | Source |

| Molecular Formula | C20H22ClN3O · 2HCl · 2H2O | [4] |

| Molecular Weight | 464.81 g/mol | N/A |

| Appearance | Yellow crystalline powder | N/A |

| Solubility | Soluble in water | N/A |

For oral administration in animal models, this compound can be dissolved in sterile distilled water or prepared as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).

Mechanism of Action

The primary mechanism of action of amodiaquine, similar to other quinoline antimalarials, involves the disruption of hemozoin formation in the parasite's food vacuole.[1][2]

-

Hemoglobin Digestion and Heme Release: The intraerythrocytic malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme.

-

Heme Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin.

-

Inhibition of Hemozoin Formation: Amodiaquine and its active metabolite, DEAQ, are thought to enter the parasite's food vacuole and bind to free heme, preventing its polymerization into hemozoin.[1][2]

-

Parasite Lysis: The accumulation of the toxic heme-drug complex leads to oxidative stress, membrane damage, and ultimately, lysis of the parasite.[2]

Additionally, amodiaquine may exert its antimalarial effects through other mechanisms, including the intercalation into parasite DNA and RNA, thereby interfering with nucleic acid synthesis, and the inhibition of host cathepsin B, which can disrupt pathogen entry into host cells.[2][5]

Caption: Mechanism of action of amodiaquine against Plasmodium.

Application in Animal Models of Malaria

Murine malaria models, such as those using Plasmodium berghei, Plasmodium yoelii, and Plasmodium chabaudi, are invaluable tools for the in vivo evaluation of antimalarial compounds. Amodiaquine is frequently used as a reference drug in these studies to assess the efficacy of new chemical entities.

Experimental Workflow for In Vivo Efficacy Testing

A standard in vivo efficacy study, often referred to as the "4-day suppressive test," follows a general workflow:

References

Application Note & Protocol: HPLC Analysis of Amodiaquine Dihydrochloride Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amodiaquine dihydrochloride dihydrate is a 4-aminoquinoline compound widely used as an antimalarial agent. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms and biological matrices to ensure quality control and support pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of amodiaquine, summarizing key quantitative data and presenting a comprehensive experimental protocol.

Chromatographic Conditions

Several HPLC methods have been established for the analysis of amodiaquine. The following tables summarize the chromatographic conditions from various validated methods, providing flexibility for laboratory-specific instrumentation and requirements.

Method 1: Isocratic Reversed-Phase HPLC with UV Detection

This method is suitable for the routine quality control of amodiaquine in pharmaceutical formulations.

| Parameter | Specification |

| Column | Agilent Zorbax C18 (150 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Distilled water:Methanol (80:20 v/v) with 2% (v/v) Triethylamine, pH adjusted to 2.2 with orthophosphoric acid[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | 340 nm[1] |

| Column Temperature | Ambient |

| Run Time | Approximately 6 minutes[1] |

Method 2: Isocratic HPLC for Simultaneous Analysis with Artesunate

This method is designed for the simultaneous determination of amodiaquine and artesunate in combined tablet dosage forms.[2][3]

| Parameter | Specification |

| Column | Agilent Technologies C18 (150 mm x 3.9 mm, 5 µm)[2][3] |

| Mobile Phase | Phosphate buffer:Methanol (30:70 v/v), pH adjusted to 3.0[2][3] |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 20 µL[2][3] |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 339 nm for Amodiaquine HCl[2] |

| Column Temperature | Ambient |

Method 3: USP-Based Isocratic Method

This method follows the United States Pharmacopeia (USP) guidelines for amodiaquine hydrochloride analysis.[4]

| Parameter | Specification |

| Column | C18 |

| Mobile Phase | 78% Potassium phosphate buffer and 22% Methanol[4] |

| Flow Rate | 1.2 mL/min[4] |

| Injection Volume | Not specified, inject through a loop[4] |

| Detector | UV-Vis |

| Detection Wavelength | 224 nm[4] |

| Run Time | 15 minutes[4] |

Quantitative Data Summary

The following tables summarize the validation parameters from various studies, demonstrating the performance of the HPLC methods for amodiaquine analysis.

Linearity

| Concentration Range | Correlation Coefficient (r²) | Reference |

| 100 - 1000 ng/mL (in plasma) | > 0.99 | [1] |

| 5 - 30 µg/mL | 0.995 | [3] |

| 45.9 - 107.1 µg/mL | 0.999 | [5] |

| 10 - 50 µg/mL | Not specified | [6] |

Precision (%RSD)

| Type | Concentration Levels | %RSD | Reference |

| Intra- and Inter-day | 150, 300, and 900 ng/mL | 1.3 - 4.8% | [1] |

| Intra- and Inter-day | Not specified | < 10.5% | [7][8] |

| Repeatability, Intra- and Inter-day | 5 - 30 µg/mL | < 2.0% | [3] |

Accuracy & Recovery

| Parameter | Value | Reference |

| Bias | 6.4 - 9.5% | [1] |

| Mean Extraction Recovery | 80.0% | [1] |

| Recovery | 102.9% | [3] |

| Recovery | 99.3% | |

| Mean Extraction Recovery | 49% | [8] |

Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Value | Reference |

| LOD | 1 ng (on column) | [1] |

| LOQ | 2 ng (on column) | [1] |

| LOQ | 50 nM | [7][8] |

| LOD | 0.0197 ppm | [9] |

| LOQ | 0.0598 ppm | [9] |

| LOD | 0.1605 µg/mL | [6] |

| LOQ | 0.53 µg/mL | [6] |

Experimental Protocols

This section provides a detailed, step-by-step protocol based on a common reversed-phase HPLC method.

4.1. Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Triethylamine

-

Water (HPLC grade or Milli-Q)

-

0.45 µm membrane filters

4.2. Preparation of Mobile Phase (Method 1)

-

Prepare the aqueous component by dissolving the appropriate amount of buffer salts and adding triethylamine.

-

Carefully adjust the pH of the aqueous component to 2.2 using orthophosphoric acid.[1]

-

Mix the aqueous component with methanol in an 80:20 (v/v) ratio.[1]

-

Filter the mobile phase through a 0.45 µm membrane filter.

-

Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.

4.3. Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

4.4. Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 25 mg) and transfer it to a 100 mL volumetric flask.[5]

-

Add approximately 70 mL of diluent (mobile phase) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

4.5. HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Set the flow rate to 1.0 mL/min and the detector wavelength to 340 nm.

-

Inject a blank (mobile phase) to ensure there are no interfering peaks.

-

Perform six replicate injections of a standard solution to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2%.

-

Inject the standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the sample solutions for analysis.

-

After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol) to remove any strongly retained compounds.

4.6. Data Analysis

-

Identify and integrate the peak corresponding to amodiaquine in the chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Determine the concentration of amodiaquine in the sample solutions from the calibration curve using linear regression.

-

Calculate the amount of this compound in the original sample (e.g., tablet) based on the dilutions performed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC Analysis of Amodiaquine.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. jpsbr.org [jpsbr.org]

- 4. Process Development for the Manufacture of the Antimalarial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpb.com [ijrpb.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. A field-adapted HPLC method for determination of amodiaquine and its metabolite in whole blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. primescholars.com [primescholars.com]

Protocol for Oral Administration of Amodiaquine in Mice: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the oral administration of amodiaquine to mice, a critical procedure in preclinical studies evaluating its therapeutic potential for various diseases, including malaria, inflammatory conditions, and cancer. Detailed methodologies for drug preparation, oral gavage technique, and pharmacokinetic analysis are presented to ensure experimental reproducibility and animal welfare. Furthermore, this protocol outlines the known signaling pathways affected by amodiaquine, offering a molecular context for its pharmacological effects. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Amodiaquine is a 4-aminoquinoline compound historically used as an antimalarial agent.[1] Recent research has unveiled its broader therapeutic potential, stemming from its anti-inflammatory, anti-proliferative, and autophagy-inhibiting properties.[2] Preclinical evaluation of amodiaquine in mouse models is essential to understand its efficacy, pharmacokinetics, and mechanism of action. Oral administration via gavage is a precise and reliable method for delivering a defined dose of the compound. This protocol provides a standardized procedure for the oral administration of amodiaquine in mice to facilitate consistent and accurate preclinical research.

Materials and Reagents

-

Amodiaquine hydrochloride (or other salt form)

-

Vehicle (e.g., sterile distilled water, 0.9% saline, 0.5% methyl cellulose in water)

-

Sterile syringes (1 mL or 3 mL)

-

Oral gavage needles (20-24 gauge, 1.5-2 inches with a rounded tip)[3]

-

Animal scale

-

70% Ethanol

-

Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Experimental Protocols

Preparation of Amodiaquine Solution/Suspension

-

Calculate the required amount of amodiaquine: Based on the desired dose (mg/kg) and the body weight of the mice, calculate the total amount of amodiaquine needed.

-

Select a vehicle: The choice of vehicle depends on the solubility of the amodiaquine salt and the experimental design. Sterile distilled water or 0.9% saline are common choices. For suspensions, 0.5% methyl cellulose can be used to ensure uniform distribution.[4]

-

Dissolve or suspend amodiaquine:

-

For solutions, add the calculated amount of amodiaquine to the chosen vehicle and vortex or sonicate until fully dissolved.

-

For suspensions, gradually add the amodiaquine powder to the vehicle while continuously vortexing to ensure a homogenous mixture.

-

-

Adjust the final concentration: Ensure the final concentration allows for the administration of a reasonable volume to the mice (typically 5-10 mL/kg).[5]

Oral Gavage Procedure

Animal Handling and Restraint:

-

Properly restrain the mouse by scruffing the loose skin over the shoulders and behind the ears with the non-dominant hand. This should immobilize the head and prevent the mouse from biting.[3][6]

-

The body of the mouse should be held securely, maintaining an upright, vertical position to align the esophagus and stomach.[7]

Gavage Administration:

-

Measure the correct length of the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib to estimate the distance to the stomach. A marker can be used to indicate this length on the needle.[3]

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.[8]

-